molecular formula C13H20ClFN2 B15123883 [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride CAS No. 1185317-19-4

[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride

Cat. No.: B15123883
CAS No.: 1185317-19-4
M. Wt: 258.76 g/mol
InChI Key: ZODOCFGACZGYMS-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-fluorophenyl group and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the 4-fluorophenyl-ethyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where 4-fluorobenzene is reacted with ethylene in the presence of a Lewis acid catalyst.

    Piperidine ring formation: The intermediate is then reacted with piperidine under basic conditions to form the desired piperidine derivative.

    Amine introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of new drugs targeting specific receptors or enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a precursor for drugs used in the treatment of neurological disorders, pain management, and other conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine
  • [1-(4-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine
  • [1-(4-Methyl-phenyl)-ethyl]-piperidin-4-yl-amine

Uniqueness

The presence of the fluorine atom in [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride distinguishes it from other similar compounds. Fluorine’s electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development.

Properties

CAS No.

1185317-19-4

Molecular Formula

C13H20ClFN2

Molecular Weight

258.76 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]piperidin-4-amine;hydrochloride

InChI

InChI=1S/C13H19FN2.ClH/c1-10(11-2-4-12(14)5-3-11)16-13-6-8-15-9-7-13;/h2-5,10,13,15-16H,6-9H2,1H3;1H

InChI Key

ZODOCFGACZGYMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2CCNCC2.Cl

Origin of Product

United States

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